molecular formula C12H17ClFN B13521242 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride

4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride

Cat. No.: B13521242
M. Wt: 229.72 g/mol
InChI Key: UYHPIOLHDZBJCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 4-fluorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with 3,3-dimethylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

    4-Fluorophenylhydrazine hydrochloride: Used as a chemical intermediate in pharmaceuticals and agrochemicals.

Uniqueness

4-(4-Fluorophenyl)-3,3-dimethylpyrrolidine hydrochloride is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a 4-fluorophenyl group and two methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H17ClFN

Molecular Weight

229.72 g/mol

IUPAC Name

4-(4-fluorophenyl)-3,3-dimethylpyrrolidine;hydrochloride

InChI

InChI=1S/C12H16FN.ClH/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H

InChI Key

UYHPIOLHDZBJCZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCC1C2=CC=C(C=C2)F)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.